Benzene, 1-nitro-2-(1-propen-1-yl)-
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Overview
Description
Benzene, 1-nitro-2-(1-propen-1-yl)- is an organic compound with the molecular formula C9H9NO2. It is characterized by a benzene ring substituted with a nitro group and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(1-propen-1-yl)- typically involves the reaction of benzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out in acetic acid at elevated temperatures, often with sonication to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitro-2-(1-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-nitro-2-(1-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-(1-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
- (E)-2-Nitroprop-1-en-1-ylbenzene
- 1-Nitro-2-(prop-1-en-1-yl)benzene
- 2-Phenyl-1-nitropropene
Comparison: Benzene, 1-nitro-2-(1-propen-1-yl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2+ |
InChI Key |
XXOSNQLGTJHMTC-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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